Glyphosate-13C3,15N
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Overview
Description
Glyphosate-13C3,15N is a labeled form of glyphosate, a widely used herbicide. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed tracking and study in various scientific applications. Glyphosate itself is known for its effectiveness in controlling weeds by inhibiting a critical enzyme pathway in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyphosate-13C3,15N is synthesized through chemical reactions that incorporate the isotopes 13C and 15N into the glyphosate molecule. The process typically involves starting with labeled precursors and conducting reactions under controlled conditions to ensure the incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using reactors that can handle the precise conditions required for isotopic labeling. The process is optimized to achieve high purity and yield, ensuring the compound is suitable for research and experimental use.
Chemical Reactions Analysis
Types of Reactions: Glyphosate-13C3,15N can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone are used under acidic or neutral conditions.
Reduction: Common reagents include hydrogen gas or sodium borohydride, often in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of glyphosate, which can be further analyzed for their properties and applications.
Scientific Research Applications
Glyphosate-13C3,15N is extensively used in scientific research due to its isotopic labeling. It is employed in:
Chemistry: Studying reaction mechanisms and pathways.
Biology: Tracing metabolic pathways in plants and microorganisms.
Medicine: Investigating the herbicide's effects on human health and potential therapeutic uses.
Industry: Developing new herbicidal formulations and assessing environmental impact.
Mechanism of Action
Glyphosate exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. The labeled isotopes in Glyphosate-13C3,15N allow researchers to track the compound's interaction with molecular targets and pathways, providing insights into its mechanism of action.
Comparison with Similar Compounds
Glyphosate-13C3,15N is compared with other similar compounds, such as:
Glyphosate-14C: Labeled with carbon-14 for radiolabeling studies.
Glyphosate-15N: Labeled with nitrogen-15 for tracing nitrogen metabolism.
Aminomethylphosphonic acid (AMPA): A primary metabolite of glyphosate.
Uniqueness: The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed information compared to single-labeled compounds. This allows for more precise studies in various scientific fields.
Conclusion
This compound is a valuable tool in scientific research, offering detailed insights into chemical reactions, biological processes, and environmental impact. Its isotopic labeling makes it an essential compound for advanced studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C3H8NO5P |
---|---|
Molecular Weight |
173.04 g/mol |
IUPAC Name |
2-(phosphono(113C)methyl(15N)amino)acetic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,2+1,3+1,4+1 |
InChI Key |
XDDAORKBJWWYJS-JCDJMFQYSA-N |
Isomeric SMILES |
[13CH2]([13C](=O)O)[15NH][13CH2]P(=O)(O)O |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
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